2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 3-Chlorobenzylthio Group: The 3-chlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3-chlorobenzyl chloride with a thiol derivative in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Phenethylamine Moiety: The final step involves the coupling of the quinazoline core with phenethylamine. This can be achieved through a reductive amination reaction using a reducing agent like sodium cyanoborohydride or through a direct amination reaction using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-chlorobenzyl)thio)-6-(2-thienyl)nicotinonitrile
- 2-((3-chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles
- 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine is unique due to its specific structural features, such as the quinazoline core and the combination of the 3-chlorobenzylthio and phenethylamine groups
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3S/c24-19-10-6-9-18(15-19)16-28-23-26-21-12-5-4-11-20(21)22(27-23)25-14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYDANHGLKIKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.